molecular formula C9H9N3O2 B2883301 4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2198306-24-8

4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine

Cat. No.: B2883301
CAS No.: 2198306-24-8
M. Wt: 191.19
InChI Key: YNAJSDANYOIGCM-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine typically involves the reaction of pyrazolo[1,5-a]pyrazine with oxetane derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxetane moiety or other substituents on the pyrazolo[1,5-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in DMF at 80°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine-4-carboxylic acid derivatives, while reduction could produce pyrazolo[1,5-a]pyrazine-4-ylmethanol derivatives .

Scientific Research Applications

4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence

Comparison with Similar Compounds

Similar Compounds

    Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidine: Another class of nitrogen-containing heterocycles with potential therapeutic applications.

Uniqueness

4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine is unique due to the presence of the oxetane moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

4-(oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-11-12-4-3-10-9(8(1)12)14-7-5-13-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAJSDANYOIGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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